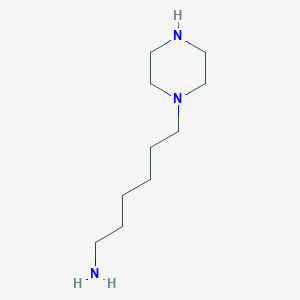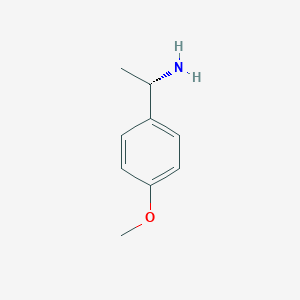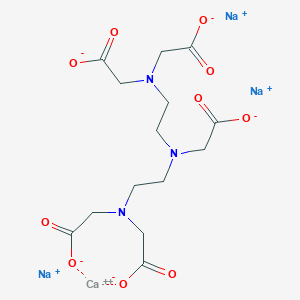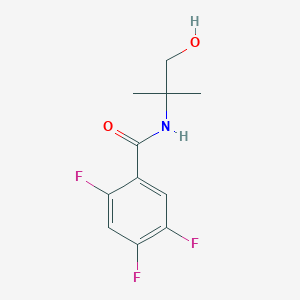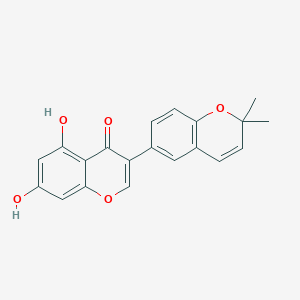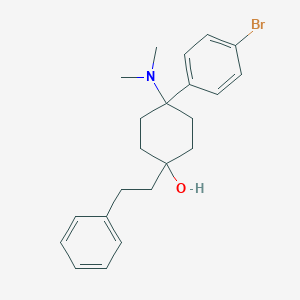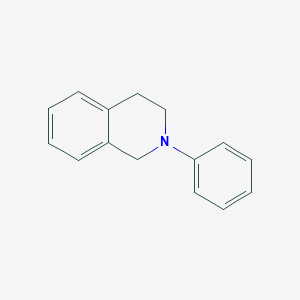
2-Phenyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives can be achieved through various synthetic approaches. Key methods include the Pictet-Spengler reaction, Bischler-Nepieralski reaction, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods allow for the construction of the THIQ core and the incorporation of the phenyl group at the 2-position, providing access to a wide range of derivatives with potential biological activity (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure and conformational preferences of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored through X-ray crystallography and molecular modeling studies. These analyses reveal that the compound typically adopts an envelope conformation in the tetrahydroisoquinoline ring, with the phenyl group contributing to its three-dimensional shape and potentially affecting its interaction with biological targets (Gzella et al., 2006).
Chemical Reactions and Properties
2-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions that modify its structure and properties. These include alkylation, acylation, and sulfonation reactions, which introduce different substituents at strategic positions on the molecule, altering its chemical behavior and biological activity. The reactivity of the compound is influenced by the presence of the phenyl group, which can affect the electron density and steric hindrance around the reactive sites (Huber & Seebach, 1987).
Physical Properties Analysis
The physical properties of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, such as melting point, boiling point, solubility, and optical activity, depend on its molecular structure and the nature of the substituents. These properties are critical for its application in synthesis and medicinal chemistry, as they influence the compound's behavior in different environments and its interaction with other molecules (Sokol et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and redox behavior, are crucial for understanding its interactions and mechanisms of action when used as a scaffold in drug design. These properties are influenced by the compound's electronic structure and the presence of functional groups that can participate in chemical reactions (Charifson et al., 1989).
Applications De Recherche Scientifique
Neurological Research :
- 2-Phenyl-1,2,3,4-tetrahydroisoquinoline was identified in parkinsonian and normal human brains, with a marked increase in parkinsonian brains, suggesting it could be an endogenous neurotoxin contributing to Parkinson's disease (Niwa et al., 1987).
- The compound and its derivatives have potential as neuroprotective agents for Parkinson's disease and as possible endogenous anti-parkinsonism agents (Redda et al., 2010).
Crystallography and Molecular Modeling :
- Studies on 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed their weak interactions and influence of organic fluorine in crystal packing, essential for understanding molecular structures (Choudhury et al., 2003).
- Conformational analysis of derivatives provided insights into their potential as D1 dopamine receptor ligands (Charifson et al., 1989).
Pharmacology and Drug Development :
- It's a key intermediate in preparing the urinary antispasmodic drug solifenacin, with research focusing on its racemization process (Bolchi et al., 2013).
- Synthesis and characterization of 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed their potential as dopamine receptor ligands (Charifson et al., 1988).
Organic Chemistry and Synthesis :
- Diverse methods for synthesizing 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored due to their presence in biologically active compounds (Kotha et al., 2014).
Orientations Futures
The THIQ heterocyclic scaffold, which includes 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on exploring these analogs and their potential applications.
Propriétés
IUPAC Name |
2-phenyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBUHWENXKHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

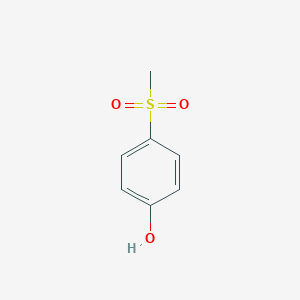
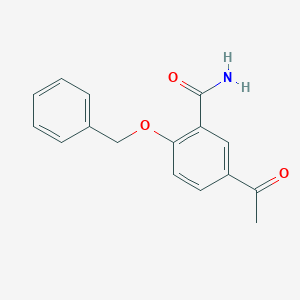
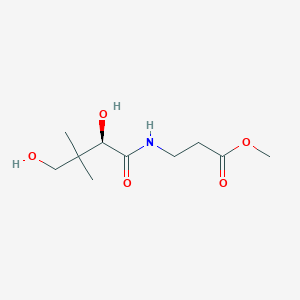
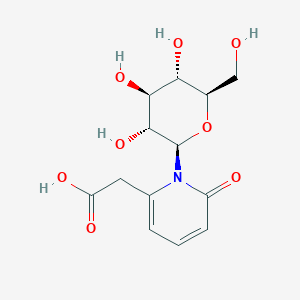
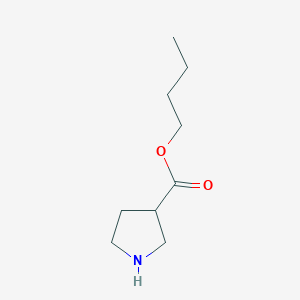
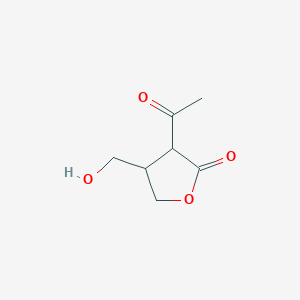
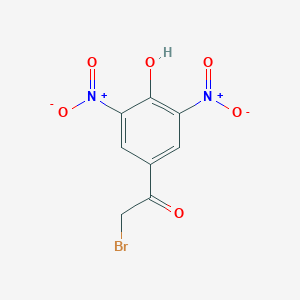
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
